N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C16H14FN3O3S2 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging Applications
This compound is structurally related to a series of selective ligands for the translocator protein (18 kDa), which is significant in the context of positron emission tomography (PET) imaging for neuroinflammation and other disorders. For example, the synthesis of DPA-714, a compound with a fluorine atom allowing for labeling with fluorine-18 for in vivo imaging, highlights the importance of such molecules in developing diagnostic tools (Dollé et al., 2008).
Antitumor and Antimicrobial Research
Compounds with the thieno[2,3-d]pyrimidine moiety have shown potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their relevance in antitumor research. This dual inhibition mechanism is crucial for the development of new antitumor agents, as seen in the work by Gangjee et al. (2009), which elaborates on the synthesis and the x-ray crystal structure of these compounds as potential antitumor agents (Gangjee et al., 2009). Additionally, some pyrimidine derivatives synthesized for anti-inflammatory and analgesic activities offer insights into their pharmaceutical applications (Sondhi et al., 2009).
Herbicidal and Agricultural Applications
Research into the herbicidal activities of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides shows the compound's utility in agricultural sciences. These studies suggest that such compounds could be effective against dicotyledonous weeds, offering a new avenue for the development of herbicides (Wu et al., 2011).
Synthesis and Chemical Properties
The compound's synthesis and antitumor activities, as explored in various studies, contribute to understanding its chemical properties and potential therapeutic applications. For instance, the synthesis and in vitro antitumor activity tests of certain derivatives indicate selective anti-tumor activities, suggesting a basis for further pharmaceutical development (Xiong Jing, 2011).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-10-1-3-11(4-2-10)25-9-13(21)18-6-7-20-15(22)14-12(5-8-24-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVIUPHUMZNUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide |
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